Cas no 38697-94-8 (trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride)
trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Seblaen
- trans-4-(Aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride
- ZV6O50F5CP
- Methyl aminomethylcyclohexane carboxamide hydrochloride
- 4-(aminomethyl)-N-methylcyclohexane-1-carboxamide;hydrochloride
- Maks
- Methyl aminomethylcyclohexane carboxamide HCL
- Methyl aminomethylcyclohexane carboxamide HCl [INCI]
- Cyclohexanecarboxamide, 4-(aminomethyl)-N-methyl-, monohydrochloride, trans-
- Cyclohexanecarboxamide, 4-(ami
- trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride
-
- Inchi: 1S/C9H18N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H
- InChI Key: FGDDEWZGNWUGIF-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1CCC(CN)CC1)NC
Computed Properties
- Exact Mass: 206.119
- Monoisotopic Mass: 206.119
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A639075-50mg |
trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride |
38697-94-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639075-100mg |
trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride |
38697-94-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A639075-500mg |
trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride |
38697-94-8 | 500mg |
$ 275.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1258998-1g |
trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride |
38697-94-8 | 95% | 1g |
$185 | 2024-06-06 | |
| 1PlusChem | 1P00J30D-1g |
trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride |
38697-94-8 | 95% | 1g |
$135.00 | 2024-05-03 | |
| A2B Chem LLC | AI89565-1g |
trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride |
38697-94-8 | 95% | 1g |
$118.00 | 2024-04-20 |
trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride
Trans-4-(Aminomethyl)-N-Methylcyclohexanecarboxamide Hydrochloride (CAS No. 38697-94-8): An Overview
Trans-4-(Aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride (CAS No. 38697-94-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide monohydrochloride, is a derivative of cyclohexane and possesses a unique structure that makes it an interesting candidate for various biological and therapeutic studies.
The chemical structure of trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride consists of a cyclohexane ring with an aminomethyl group and a methylcarboxamide group attached to it. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it suitable for a wide range of applications. The hydrochloride salt form ensures better solubility in aqueous solutions, which is crucial for its use in biological assays and pharmaceutical formulations.
In recent years, trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride has gained attention due to its potential as a lead compound in the development of new drugs. Research has shown that this compound exhibits moderate affinity for several important biological targets, including receptors and enzymes. For instance, studies have demonstrated its ability to interact with G protein-coupled receptors (GPCRs), which are key targets in the treatment of various diseases such as cardiovascular disorders, neurological conditions, and metabolic syndromes.
One of the notable features of trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride is its bioavailability. Preclinical studies have indicated that this compound can be effectively absorbed through the gastrointestinal tract, making it a promising candidate for oral administration. Additionally, its metabolic stability has been evaluated in various animal models, showing that it remains active in the body for an extended period, which is beneficial for maintaining therapeutic effects.
The pharmacological profile of trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride has been extensively studied in both in vitro and in vivo models. In vitro assays have shown that this compound can modulate the activity of specific enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. This property makes it useful for understanding drug-drug interactions and optimizing drug formulations.
In vivo studies have further explored the potential therapeutic applications of trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride. For example, research has demonstrated its efficacy in reducing inflammation and pain in animal models of arthritis. These findings suggest that this compound could be developed into a novel anti-inflammatory agent with fewer side effects compared to existing drugs.
Beyond its therapeutic potential, trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride has also been investigated for its use as a research tool. Its ability to selectively bind to specific receptors and enzymes makes it valuable for studying signal transduction pathways and identifying new drug targets. Additionally, its structural characteristics allow it to serve as a scaffold for the design of more potent and selective analogs.
The synthesis of trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride has been optimized using modern synthetic methods, ensuring high purity and yield. Various synthetic routes have been reported, including those involving catalytic hydrogenation and reductive amination reactions. These methods provide flexibility in large-scale production, making the compound accessible for both academic research and industrial applications.
In conclusion, trans-4-(aminomethyl)-N-methylcyclohexanecarboxamide hydrochloride (CAS No. 38697-94-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacological properties, and versatile applications make it an attractive candidate for further investigation and development into novel therapeutic agents.
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